molecular formula C9H12FNO5S B12663658 3-Fluoro-DL-(2-2H)alanine benzenesulphonate CAS No. 59189-04-7

3-Fluoro-DL-(2-2H)alanine benzenesulphonate

Cat. No.: B12663658
CAS No.: 59189-04-7
M. Wt: 266.27 g/mol
InChI Key: XOXBTKOKBQADJP-NGRIDVMYSA-N
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Description

3-Fluoro-DL-(2-2H)alanine benzenesulphonate is a chemical compound with the molecular formula C9H14FNO5S It is a derivative of alanine, where the hydrogen atom at the second position is replaced by a deuterium atom (2-2H) and a fluorine atom is attached to the third position The compound is further modified by the addition of a benzenesulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate typically involves multiple steps. One common method starts with the preparation of 3-fluoroalanine, which can be achieved through the fluorination of alanine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The deuterium labeling at the second position can be introduced by using deuterated reagents during the synthesis process. The final step involves the sulfonation of the compound with benzenesulfonyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-DL-(2-2H)alanine benzenesulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoropyruvate.

    Reduction: Reduction reactions can convert the compound into fluorolactate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Fluoropyruvate

    Reduction: Fluorolactate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Fluoro-DL-(2-2H)alanine benzenesulphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on enzyme activity and metabolic pathways.

    Medicine: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial alanine racemase.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate involves the inhibition of bacterial alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall. The compound is metabolized to fluoropyruvate, which is then reduced to fluorolactate. This metabolic pathway disrupts the normal function of bacterial cells, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroalanine: Similar structure but lacks the deuterium and benzenesulphonate modifications.

    DL-Alanine: The parent compound without fluorine, deuterium, or benzenesulphonate groups.

    Fluoropyruvate: A metabolite formed from the oxidation of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate.

Uniqueness

This compound is unique due to its combination of fluorine, deuterium, and benzenesulphonate groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

59189-04-7

Molecular Formula

C9H12FNO5S

Molecular Weight

266.27 g/mol

IUPAC Name

2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid

InChI

InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/i;2D

InChI Key

XOXBTKOKBQADJP-NGRIDVMYSA-N

Isomeric SMILES

[2H]C(CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F

Origin of Product

United States

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